Fatty acids are obtained from various dietary sources, including animal fats, vegetable oils, and dairy products. They can also be synthesized endogenously in the body through the process of de novo lipogenesis, primarily from carbohydrates and proteins. The primary substrates for fatty acid synthesis include acetyl-CoA and malonyl-CoA.
Fatty acids are synthesized primarily through two pathways:
The synthesis process involves several key enzymes:
The synthesis is energetically costly, requiring ATP and NADPH for each cycle of chain elongation.
Fatty acids typically consist of a hydrocarbon chain with a carboxylic acid functional group at one end. The general formula for saturated fatty acids is , where is the number of carbon atoms in the chain.
Fatty acids participate in various chemical reactions:
In beta-oxidation, each cycle shortens the fatty acid chain by two carbon atoms and produces one molecule of acetyl-CoA, NADH, and FADH₂, which enter the citric acid cycle for ATP production.
The mechanism by which fatty acids exert their effects includes:
Fatty acids influence gene expression related to lipid metabolism and inflammation through activation of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).
Fatty acids have numerous applications in scientific research:
Fatty acids are also used in various industrial applications, including food processing, cosmetics, and biofuel production.
Fatty acids share a common structure: a hydrocarbon chain (typically 4–28 carbons) terminating in a carboxyl group (–COOH). Their nomenclature follows systematic rules based on chain length, saturation, and bond position. Three systems are employed:
The stereochemistry of double bonds critically influences biological function. Naturally occurring cis bonds create "kinks" in hydrocarbon chains, affecting membrane fluidity, whereas trans bonds (rare in nature) adopt straighter conformations resembling saturated fats [3] [5].
Table 1: Fatty Acid Nomenclature Systems
Common Name | Δ Notation | ω Notation | Structure |
---|---|---|---|
Palmitic acid | 16:0 | - | CH₃(CH₂)₁₄COOH |
Oleic acid | 18:1 cis-Δ9 | 18:1 n-9 | CH₃(CH₂)₇CH=CH(CH₂)₇COOH |
α-Linolenic acid | 18:3 cis-Δ9,12,15 | 18:3 n-3 | CH₃CH₂(CH=CHCH₂)₃(CH₂)₆COOH |
Arachidonic acid | 20:4 cis-Δ5,8,11,14 | 20:4 n-6 | CH₃(CH₂)₄(CH=CHCH₂)₄(CH₂)₂COOH |
Fatty acids are categorized by chain length and degree of saturation:
Saturated Fatty Acids (SFAs):Contain no double bonds, adopting linear structures that pack tightly. This results in higher melting points (e.g., stearic acid [18:0], MP = 70°C). Common sources include animal fats (lard) and tropical oils (coconut oil) [3] [5]. SFAs with <6 carbons are short-chain (e.g., butyric acid in butter), 6–12 carbons are medium-chain (e.g., lauric acid), and >12 are long-chain (e.g., palmitic acid) [3] [9].
Unsaturated Fatty Acids:
Polyunsaturated (PUFAs): ≥2 double bonds (e.g., linoleic acid [n-6], α-linolenic acid [n-3]) [1] [6].cis double bonds introduce rigid bends that inhibit molecular packing, lowering melting points (e.g., linoleic acid MP = -5°C) and increasing membrane fluidity [3] [5].
Trans Fatty Acids:Primarily industrial byproducts of partial hydrogenation. Unlike natural cis isomers, trans bonds (e.g., elaidic acid) adopt straighter conformations, behaving like SFAs. They elevate cardiovascular risks by increasing LDL cholesterol and promoting inflammation [3] [4].
Essential fatty acids (EFAs) cannot be synthesized de novo and must be obtained dietarily. They comprise two families:
Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA): Marine-derived (fatty fish, algae). EPA/DHA support cardiovascular health by reducing triglycerides and inflammation, while DHA constitutes 8% of brain weight, critical for neurodevelopment [2] [6] [9].Humans convert ALA to EPA/DHA inefficiently (<10%), necessitating direct seafood consumption [9].
Omega-6 (n-6) Family:
Table 2: Dietary Sources of Essential Fatty Acids
Fatty Acid | Classification | Primary Food Sources | Content per 100g |
---|---|---|---|
EPA + DHA | n-3 (marine) | Mackerel | 2.0–4.5 g |
Salmon (farmed) | 1.7 g | ||
Herring | 1.3 g | ||
ALA | n-3 (plant) | Flaxseeds | 22–24 g |
Chia seeds | 18 g | ||
Linoleic acid | n-6 | Soybean oil | 50 g |
Walnuts | 37 g |
EFAs serve as precursors to signaling molecules: n-6 derivatives (e.g., prostaglandins from AA) mediate immune responses, while n-3 derivatives (e.g., resolvins from EPA) resolve inflammation [2] [9]. Modern diets often lack sufficient n-3 PUFAs, driving research into bioengineered sources (e.g., algae, GM seeds) to address sustainability challenges [7].
Concluding Remarks
From Chevreul’s isolation of fatty acids to the Burrs’ discovery of their essentiality, these molecules exemplify the convergence of chemistry and physiology. Their structural diversity—dictated by chain length, saturation, and isomerism—underpins functions ranging from membrane architecture to inflammatory regulation. As science advances, optimizing EFA balance through diet remains central to mitigating chronic diseases and advancing sustainable nutrition.
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